Home > Products > Screening Compounds P115263 > 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride
3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride - 2230799-56-9

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride

Catalog Number: EVT-2514513
CAS Number: 2230799-56-9
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride is a synthetic compound belonging to the class of β-lactams, which are characterized by a four-membered ring structure containing a nitrogen atom. [] β-Lactams are widely recognized for their biological activities and are commonly used as building blocks in organic synthesis. This specific compound has garnered interest in scientific research due to its potential applications in various fields, particularly as a precursor for the synthesis of more complex molecules with biological activity.

Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine)

Compound Description: Sibutramine is an orally administered drug used for weight loss. It acts as a central serotonergic and noradrenergic reuptake inhibitor, leading to increased satiety and energy expenditure. Sibutramine undergoes extensive hepatic metabolism, primarily by cytochrome P450 2B6 (CYP2B6). It is rapidly N-demethylated to form two pharmacologically active metabolites, M1 and M2, which are more potent inhibitors of monoamine reuptake than sibutramine itself [].

N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine (M1) and 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (M2)

Compound Description: M1 and M2 are the two active metabolites of Sibutramine formed by sequential N-demethylation. These metabolites are responsible for the majority of Sibutramine's pharmacological effects, inhibiting monoamine reuptake more effectively than the parent compound [].

1-Phenyl-1-(aminomethyl)ethene hydrochloride (PAME)

Compound Description: PAME is an olefinic substrate for dopamine β-monooxygenase (DBM), an enzyme involved in the biosynthesis of norepinephrine. DBM catalyzes the epoxidation of PAME, leading to the formation of the corresponding epoxide. PAME also acts as a mechanism-based inhibitor of DBM, inactivating the enzyme during catalysis [].

(S)-5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-2,3-dihydro-2-thioxo-1H-imidazole hydrochloride (Compound A)

Compound Description: Compound A is being investigated for its potential in treating substance abuse, dependence, and withdrawal symptoms. It demonstrates efficacy in managing these conditions, particularly in relation to psychostimulants, opioids, hallucinogens, inhaled substances, sedatives, and tranquilizers [].

4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl] phenyl} morpholin-3-one hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of Rivaroxaban, an anticoagulant drug [, ]. It is obtained by removing the amino-protecting group from the intermediate (S)-2-{[2-oxo-3-(4-(3-morpholino)phenyl)oxazolidin-5-yl]methyl}isoindole-1,3-dione.

cis- and trans-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one hydrochloride

Compound Description: These are two stereoisomers that serve as substrates for monoamine oxidase B (MAO B) []. MAO B catalyzes the decarboxylation of these compounds, but the reaction exhibits unique characteristics suggestive of a reversible redox process.

Classification and Source

This compound is classified under azetidine derivatives, specifically featuring an aminomethyl group and a cyclobutyl moiety. The hydrochloride salt form indicates its use in pharmaceutical formulations, enhancing solubility and stability. The compound is often referenced in patents related to pharmaceutical applications, particularly in the context of developing new therapeutic agents targeting various diseases .

Synthesis Analysis

The synthesis of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride can be achieved through several methods, typically involving the construction of the azetidine ring followed by functionalization.

Method of Synthesis

  1. Starting Materials: The synthesis generally begins with readily available cyclobutane derivatives and appropriate amines.
  2. Formation of Azetidine Ring: A common approach involves the reaction of a cyclobutane derivative with an appropriate carbonyl compound (e.g., an aldehyde) in the presence of a suitable catalyst or under specific conditions to facilitate ring closure.
  3. Aminomethylation: The introduction of the aminomethyl group is achieved through reductive amination or similar reactions where an amine reacts with an aldehyde or ketone intermediate.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility for pharmaceutical applications.

Technical parameters such as temperature, pressure, and reaction time are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride can be described as follows:

  • Core Structure: The azetidine ring consists of four carbon atoms with one nitrogen atom incorporated into the ring.
  • Functional Groups:
    • An aminomethyl group (-CH2NH2) attached to one of the carbons in the azetidine ring.
    • A cyclobutyl group attached at another carbon position.
    • A methyl group at a third position on the azetidine ring.

Molecular Formula and Properties

The molecular formula can be represented as C8H14N2OHClC_8H_{14}N_2O\cdot HCl. The presence of a hydrochloride indicates that it forms a salt, which affects its solubility and stability.

Chemical Reactions Analysis

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride may participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine functionality can act as a nucleophile in substitution reactions.
  2. Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base reactions, which are critical for its behavior in biological systems.
  3. Potential Coupling Reactions: The structure may allow for coupling with other pharmacophores to develop more complex drug candidates.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action
  1. Receptor Binding: The aminomethyl group may facilitate binding to neurotransmitter receptors or other protein targets involved in signaling pathways.
  2. Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator of enzymatic processes relevant to disease mechanisms.

Research into its specific interactions and effects on cellular pathways is ongoing and crucial for understanding its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder when in hydrochloride form.
  • Solubility: Generally soluble in water due to the presence of the hydrochloride salt, enhancing its bioavailability.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature; thus, proper storage conditions are necessary.
  • Melting Point: Specific melting point data should be obtained from empirical studies but is expected to fall within typical ranges for similar compounds.

These properties are critical for formulation development in pharmaceutical applications .

Applications

The primary applications of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride include:

  1. Pharmaceutical Development: Investigated for potential use as a therapeutic agent targeting neurological disorders or other conditions influenced by receptor activity.
  2. Research Tool: Utilized in biochemical research to study mechanisms involving receptor interactions and signaling pathways.

The ongoing research into this compound's efficacy and safety profile will determine its future applications in medicine .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Strategies for Azetidin-2-one Core Functionalization

The construction of the β-lactam (azetidin-2-one) core in 3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride employs convergent multi-step strategies, prioritizing regioselective functionalization. Key approaches include:

  • Carbodiimide-Mediated Cyclization: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) facilitates ring closure between cyclobutylamine derivatives and β-amino acids. This method achieves yields of 68–75% in polar aprotic solvents like N,N-Dimethylformamide (DMF) at 0–5°C, minimizing racemization [8].
  • Kinetic-Controlled Enolization: Deprotonation at the C4 position of preformed azetidinones using lithium diisopropylamide (LDA) enables electrophilic introduction of the 3-methyl group. Tetrahydrofuran (THF) at −78°C optimizes stereoretention, suppressing N-alkylation byproducts [2] [8].
  • Transition Metal Catalysis: Palladium-catalyzed C–N coupling installs the aminomethyl group at C3. Boc-protected aminomethyl halides react with sodium tert-butoxide-activated β-lactams, yielding N-protected intermediates (85–92% yield) [7] [8].

Table 1: Coupling Agents for Azetidin-2-one Ring Closure

Coupling AgentSolventTemperature (°C)Yield (%)Byproduct Formation
EDCI·HClDMF0–575<5%
DCCCH₂Cl₂256810–12%
CDIAcetonitrile2582<3%

Cyclobutyl Group Incorporation: Ring-Strain Modulation and Reactivity

The strained cyclobutyl ring at N1 significantly modifies β-lactam reactivity and conformation. Incorporation strategies exploit ring tension to drive selective reactions:

  • Nucleophilic Ring-Opening/Reclosure: Cyclobutanone precursors undergo Beckmann rearrangement with hydroxylamine to form cyclobutane-fused caprolactams. In situ acid hydrolysis and decarboxylation yield 1-(aminocyclobutyl) azetidinones, leveraging ring strain for kinetic favorability (70% yield, boron trifluoride catalysis) [6].
  • Direct N-Alkylation: Cyclobutyl bromide reacts with azetidinone anions generated via sodium hydride in DMF. The reaction proceeds at 50°C (24 h), achieving 80% regioselectivity for N- over O-alkylation due to steric constraints [6] [8].
  • Strain-Enhanced Transamidation: Activated cyclobutyl esters (e.g., pentafluorophenyl) couple with β-lactam N-H under mild conditions (25°C, 1 hour). The cyclobutyl ring’s high ground-state energy lowers the activation barrier for amide bond formation [6].

Cyclobutyl’s influence extends to crystallinity: X-ray analyses confirm a puckered conformation that distorts the β-lactam carbonyl, enhancing electrophilicity for subsequent nucleophilic attacks at C4 [6].

Aminomethylation Techniques: Protecting Group Strategies and Stereochemical Control

Installing the 3-(aminomethyl) moiety necessitates precise stereocontrol and protection to prevent β-lactam ring degradation:

  • Mannich-Type Addition: Paraformaldehyde and Boc-protected ammonium chloride react with 3-methylazetidin-2-one under trifluoroacetic acid catalysis (CH₂Cl₂, −20°C). This affords cis-isomer predominance (dr 7:1) via a chair-like transition state [5] [7].
  • Reductive Amination: 3-Formylazetidin-2-one intermediates undergo sodium triacetoxyborohydride reduction with benzylamine. Subsequent deprotection via hydrogenolysis (Pd/C, ethanol) yields the primary amine. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups mitigate over-alkylation [5] [7].
  • Enantioselective Catalysis: L-Proline-derived organocatalysts direct asymmetric aminomethylation of 3-methylazetidinone, achieving >90% ee at C3. Solvent screening identified acetonitrile as optimal for chiral induction [7] [8].

Table 2: Protecting Group Performance in 3-Aminomethylation

Protecting GroupDeprotection ReagentReaction Time (h)Aminomethyl Yield (%)β-Lactam Integrity
BocTFA/DCM (1:1)192100%
CbzH₂/Pd-C, EtOH38898%
FmocPiperidine/DMF127895%

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

Final hydrochloride salt formation ensures stability and crystallinity, with solvent polarity critically impacting purity:

  • Acidification Methodology: Free base compounds dissolved in ethyl acetate are treated with 1.25 equivalents of HCl (2M in diethyl ether). Anhydrous conditions prevent hydrate formation, yielding a crystalline solid within 2 hours [2] [5].
  • Solvent Screening: Mixed-solute systems (ethyl acetate/diisopropyl ether, 3:1 v/v) achieve >99.5% purity by suppressing oily precipitation. Antisolvent crystallization at 4°C enhances particle uniformity (mean size: 50 μm) [2] [8].
  • Thermodynamic vs. Kinetic Crystallization: Slow cooling (0.5°C/min) from saturated isopropanol solutions yields thermodynamically stable polymorph Form I, characterized by sharp melting endotherms (DSC: 198°C). Rapid quenching affords metastable Form II, which converts to Form I upon storage [5] [8].

Salt formation kinetics follow second-order dependence on HCl concentration, with in situ pH monitoring (target pH 2.5–3.0) ensuring complete protonation without acid-catalyzed β-lactam hydrolysis [2] .

Properties

CAS Number

2230799-56-9

Product Name

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride

IUPAC Name

3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one;hydrochloride

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

InChI

InChI=1S/C9H16N2O.ClH/c1-9(5-10)6-11(8(9)12)7-3-2-4-7;/h7H,2-6,10H2,1H3;1H

InChI Key

PQHQXNQNSPNILK-UHFFFAOYSA-N

SMILES

CC1(CN(C1=O)C2CCC2)CN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.